molecular formula C13H12BrNO2 B14773959 4-(4-Bromo-3-methoxyphenoxy)aniline

4-(4-Bromo-3-methoxyphenoxy)aniline

Cat. No.: B14773959
M. Wt: 294.14 g/mol
InChI Key: ROFKYAQWFALVKQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of aniline, where the aniline nitrogen is bonded to a phenoxy group substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxyphenoxy)aniline typically involves the reaction of 4-bromo-3-methoxyphenol with aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxyphenoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxyphenoxy)aniline involves its interaction with various molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry or as a substrate in enzymatic reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

4-(4-bromo-3-methoxyphenoxy)aniline

InChI

InChI=1S/C13H12BrNO2/c1-16-13-8-11(6-7-12(13)14)17-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3

InChI Key

ROFKYAQWFALVKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Br

Origin of Product

United States

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